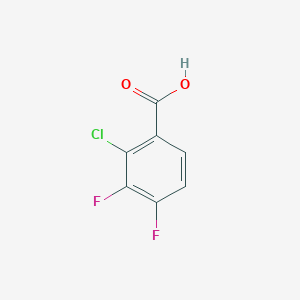

2-Chloro-3,4-difluorobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,4-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEOUORGNJUNFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434124 | |

| Record name | 2-Chloro-3,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150444-93-2 | |

| Record name | 2-Chloro-3,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-3,4-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 2-Chloro-3,4-difluorobenzoic acid, a potentially valuable intermediate in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of direct synthetic routes in published literature for this specific isomer, this document provides a well-reasoned, two-step approach starting from 1-chloro-2,3-difluorobenzene. The methodology is based on the principles of directed ortho-lithiation, a powerful tool in modern organic synthesis for the regioselective functionalization of aromatic rings.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved via a two-step sequence involving the directed ortho-lithiation of 1-chloro-2,3-difluorobenzene, followed by carboxylation of the resulting aryllithium intermediate with carbon dioxide. The regioselectivity of the lithiation step is directed by the fluorine atom at the 3-position, which is a more potent directing group than the chlorine atom.

Scheme 1: Overall Reaction

Experimental Protocols

The following is a detailed experimental protocol for the proposed synthesis of this compound.

Step 1: Directed ortho-Lithiation of 1-chloro-2,3-difluorobenzene

Materials:

-

1-chloro-2,3-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous tetrahydrofuran (THF)

-

Solid carbon dioxide (dry ice)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet is charged with 1-chloro-2,3-difluorobenzene (1.0 eq) and anhydrous THF (concentration of ~0.2-0.5 M).

-

Addition of TMEDA: N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq) is added to the solution via syringe. The reaction mixture is then cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.2 eq) is added dropwise to the stirred solution via syringe over a period of 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is then stirred at -78 °C for 1-2 hours. The formation of the aryllithium intermediate may be indicated by a color change.

-

Carboxylation: The reaction flask is opened to a positive pressure of argon or nitrogen, and freshly crushed, dry solid carbon dioxide is added in small portions until the exothermic reaction subsides. Alternatively, a stream of dry CO₂ gas can be bubbled through the solution. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of water. The mixture is then acidified to a pH of ~1-2 with concentrated hydrochloric acid.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. The yield is an estimate based on similar ortho-lithiation and carboxylation reactions of halogenated aromatic compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Material | Reagents | Estimated Yield (%) | Physical State |

| This compound | C₇H₃ClF₂O₂ | 192.55 | 1-chloro-2,3-difluorobenzene | 1. n-BuLi, TMEDA2. CO₂ | 70-85 | White to off-white solid |

Mandatory Visualization

The following diagram illustrates the logical workflow of the proposed synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

An In-depth Technical Guide to 2-Chloro-3,4-difluorobenzoic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-3,4-difluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in organic synthesis. Its structural features, particularly the presence of chlorine and fluorine atoms, make it a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds. The strategic incorporation of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug design.[1][2] This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a general synthetic workflow, and its applications in research and development.

Chemical Identity and Structure

This compound is identified by its unique CAS number and molecular structure.

-

Structure:

(Note: This is a placeholder for the actual chemical structure image.)

(Note: This is a placeholder for the actual chemical structure image.)

The structure consists of a benzoic acid core substituted with a chlorine atom at the ortho-position (C2) and two fluorine atoms at the meta- (C3) and para- (C4) positions relative to the carboxylic acid group.

Physicochemical and Predicted Properties

The properties of this compound are essential for its handling, storage, and application in synthetic chemistry. The following table summarizes key quantitative data.

| Property | Value | Source |

| Molecular Weight | 192.55 g/mol | [5][6][7] |

| Exact Mass | 191.978958 u | [3] |

| Density (Predicted) | 1.573 ± 0.06 g/cm³ | [3] |

| Boiling Point (Predicted) | 277.9 ± 35.0 °C | [3] |

| Flash Point (Predicted) | 121.9 ± 25.9 °C | [3] |

| Polar Surface Area (PSA) | 37.3 Ų | [3] |

| LogP (XLogP3) | 2.3 | [3] |

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the industrial-scale synthesis of this compound is not publicly detailed, general synthetic routes for halogenated benzoic acids are well-established. These methods often involve multi-step processes starting from simpler, commercially available precursors. A generalized workflow is presented below.

General Synthetic Workflow

The synthesis of substituted benzoic acids can often be achieved through the oxidation of a corresponding substituted toluene or via a Sandmeyer-type reaction from a substituted aniline. The diagram below illustrates a conceptual workflow for producing a polysubstituted benzoic acid like the target compound.

Caption: Conceptual workflow for the synthesis of this compound.

Example Experimental Protocol: Synthesis of a Related Compound (2-Chloro-4-fluorobenzoic acid)

This protocol, adapted from the synthesis of a structurally similar compound, provides insight into the potential reagents and conditions.[8][9]

Reaction: Oxidation of 2-chloro-4-fluorotoluene to 2-Chloro-4-fluorobenzoic acid.[8]

Materials:

-

2-chloro-4-fluorotoluene

-

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

-

Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

-

tert-butyl hydroperoxide

-

48% Hydrobromic acid (HBr)

-

Glacial acetic acid

-

Oxygen (O₂)

-

Ice water

Procedure:

-

A high-pressure autoclave is charged with 2-chloro-4-fluorotoluene (0.393 mol), glacial acetic acid (240 mL), Co(OAc)₂·4H₂O (1.20 mmol), Mn(OAc)₂·4H₂O (1.22 mmol), tert-butyl hydroperoxide (4.10 mmol), and 48% HBr (600 mg).[8]

-

The autoclave is pressurized with oxygen to 300 psi.[8]

-

The mixture is heated to 130-160°C and stirred for 3 hours.[8]

-

After the reaction, the mixture is cooled and poured into ice water (250 mL) to precipitate the product.[8]

-

The resulting white solid is collected by suction filtration, washed with water, and dried in a vacuum oven.[8]

Applications in Research and Drug Development

Halogenated benzoic acids are vital intermediates in the synthesis of complex organic molecules.

-

Pharmaceutical Intermediates: this compound is a precursor for creating more complex molecular scaffolds. Fluorinated aromatic compounds are widely used in medicine due to their enhanced stability and biological activity.[8] The unique substitution pattern of this molecule can be leveraged to synthesize novel active pharmaceutical ingredients (APIs). For instance, related structures are key intermediates for antimicrobial 3-quinolinecarboxylic acid drugs.[10]

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound can be used to develop new pesticides and herbicides.[8]

-

Fine Chemicals: It serves as a versatile reagent in the broader fine chemical industry.[8]

-

Modulation of Molecular Properties: The introduction of fluorine atoms into a molecule can increase its metabolic stability, improve membrane permeability, and alter its binding affinity to biological targets.[1][2] This makes fluorinated building blocks highly sought after in modern drug discovery programs.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

-

Hazard Statements: The compound is associated with the following GHS hazard statements:

-

Precautionary Measures:

-

Storage:

Conclusion

This compound (CAS: 150444-93-2) is a specialized chemical intermediate with significant potential for researchers in drug development and materials science. Its polysubstituted aromatic structure provides a unique scaffold for synthesizing novel compounds with tailored properties. Understanding its chemical characteristics, synthetic accessibility, and safety protocols is essential for its effective and safe utilization in a research and development setting.

References

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 150444-93-2 [amp.chemicalbook.com]

- 5. This compound - CAS:150444-93-2 - Abovchem [abovchem.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound - CAS:150444-93-2 - Sunway Pharm Ltd [3wpharm.com]

- 8. guidechem.com [guidechem.com]

- 9. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Solubility of 2-Chloro-3,4-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,4-difluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its solubility in different solvents is a critical physicochemical parameter that influences reaction kinetics, crystallization, purification processes, and formulation development. Understanding the solubility profile of this compound is essential for optimizing synthetic routes and ensuring the quality and efficacy of the final products. This technical guide outlines the standard methodologies for experimentally determining the solubility of this compound and provides a structure for the systematic recording and presentation of the resulting data.

Quantitative Solubility Data

While specific data for this compound is not available, the following table is provided as a template for researchers to systematically record their experimentally determined solubility data. It is recommended to measure solubility at various temperatures to understand the thermodynamic properties of the dissolution process.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Notes |

| Water | |||||

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Acetone | |||||

| Ethyl Acetate | |||||

| Dichloromethane | |||||

| Toluene | |||||

| Acetonitrile | |||||

| N,N-Dimethylformamide (DMF) | |||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols

The solubility of a solid compound in a liquid solvent can be determined by various methods. The choice of method depends on the properties of the solute and solvent, the required accuracy, and the available equipment. The following are common and reliable methods for determining the solubility of substituted benzoic acids.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for solubility determination. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume or mass of the chosen solvent in a sealed container, such as a screw-cap vial or a jacketed reaction vessel.

-

Equilibration: The mixture is agitated at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached. This can be achieved using a magnetic stirrer, an orbital shaker, or a thermostatically controlled water bath. The time required to reach equilibrium can vary and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant).

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically done by filtration through a syringe filter (e.g., 0.45 µm PTFE) or by centrifugation followed by careful decantation of the supernatant. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Solvent Evaporation and Mass Determination: A precisely measured volume or mass of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute) until a constant weight of the dried solid is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per a given volume or mass of the solvent.

Titrimetric Method

For acidic compounds like this compound, the titrimetric method can be a highly accurate way to determine its concentration in a saturated solution.

Methodology:

-

Preparation of Saturated Solution and Phase Separation: A saturated solution is prepared and the undissolved solid is removed as described in the gravimetric method.

-

Sampling and Dilution: A precise volume of the clear, saturated solution is withdrawn and, if necessary, diluted with a suitable solvent to a concentration appropriate for titration.

-

Titration: The solution of this compound is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.

-

Calculation: The molar concentration of the acid in the saturated solution is calculated from the volume and concentration of the titrant used. This can then be converted to other units of solubility (e.g., g/100 mL).

General Experimental Workflow for Solubility Determination

Representative Synthetic Pathway

While the primary focus of this guide is solubility, understanding the synthetic origin of this compound is valuable for researchers, as impurities from the synthesis can affect solubility measurements. Below is a representative synthetic scheme for a similar compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, which illustrates a common synthetic logic for such molecules.

Conclusion

The solubility of this compound in common solvents is a fundamental property that is crucial for its effective use in research and development. Although comprehensive quantitative data is not currently available in the public domain, this guide provides researchers with the necessary experimental protocols to determine this data independently. By following the detailed gravimetric or titrimetric methods, scientists can generate reliable and accurate solubility profiles. The provided data table template will aid in the systematic recording of these findings, which will be invaluable for optimizing synthetic processes, developing purification strategies, and formulating new products containing this important chemical intermediate. It is recommended that researchers carefully control experimental variables, particularly temperature, and validate their chosen analytical method to ensure the accuracy of their results.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-3,4-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-3,4-difluorobenzoic acid. Due to the limited availability of experimental spectra for this specific compound in public databases, this guide leverages spectral data from structurally analogous compounds to provide reliable predictions. It also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for similar aromatic carboxylic acids.

Chemical Structure and Atom Numbering

The structural formula of this compound is presented below, with atoms numbered for clarity in the subsequent spectral analysis. This numbering is crucial for assigning specific NMR signals to the corresponding nuclei within the molecule.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the two aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents, as well as the carboxylic acid group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| H5 | 7.6 - 7.8 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 8-9, ⁴J(H5-F4) ≈ 6-7 |

| H6 | 7.9 - 8.1 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 8-9, ⁵J(H6-F4) ≈ 1-2 |

| COOH | > 12 | Broad singlet (br s) | - |

-

H5 and H6: These aromatic protons are adjacent to each other, leading to a strong ortho-coupling (³J). Additionally, H5 will exhibit a smaller coupling to the fluorine atom at position 4 (⁴J), and H6 will have a very small coupling to the same fluorine (⁵J), resulting in doublet of doublets for both signals. The electron-withdrawing nature of the adjacent halogens and the carboxylic acid group will shift these protons downfield.

-

COOH: The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very low field, often above 12 ppm. Its broadness is a result of hydrogen bonding and chemical exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are significantly affected by the attached substituents. The carbon atoms bonded to fluorine will appear as doublets due to one-bond C-F coupling, which is typically large.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Expected ¹J(C-F) (Hz) |

| C1 | ~130 | Singlet | - |

| C2 | ~135 | Singlet | - |

| C3 | ~150 | Doublet (d) | ~250 |

| C4 | ~155 | Doublet (d) | ~255 |

| C5 | ~120 | Singlet | - |

| C6 | ~128 | Singlet | - |

| COOH | ~165 | Singlet | - |

-

C3 and C4: These carbons are directly attached to highly electronegative fluorine atoms, causing a significant downfield shift and a large one-bond carbon-fluorine coupling constant (¹J(C-F)).

-

C1, C2, C5, C6: These aromatic carbons will have chemical shifts in the typical aromatic region, influenced by the positions of the chloro, fluoro, and carboxyl groups.

-

COOH: The carboxylic acid carbon is also significantly deshielded and appears in the downfield region of the spectrum.

Experimental Protocols

Acquiring high-quality NMR spectra is fundamental for accurate structural elucidation. The following is a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of aromatic carboxylic acids like this compound.[1][2]

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.[1]

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and minimize proton exchange of the acidic proton.[1]

-

Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0.00 ppm.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 to 4096, as ¹³C is a less sensitive nucleus.

-

Temperature: 298 K.

Logical Workflow for Spectral Analysis

The process of analyzing NMR spectra to confirm a chemical structure follows a logical progression.

Caption: A logical workflow for the acquisition and analysis of NMR spectra.

This comprehensive guide provides a robust framework for understanding and obtaining the ¹H and ¹³C NMR spectra of this compound. The predictive data, coupled with the detailed experimental protocol, serves as a valuable resource for researchers in the fields of chemical synthesis and drug development.

References

starting materials for 2-Chloro-3,4-difluorobenzoic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic pathways for 2-Chloro-3,4-difluorobenzoic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document outlines the common starting materials, provides detailed experimental protocols for key reactions, and presents quantitative data in a structured format for easy comparison.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the sequential introduction of the chloro and carboxyl functional groups onto a difluorinated benzene ring. The most common and logical starting materials include 1,2-difluorobenzene and 3,4-difluoroaniline. This guide will focus on a plausible and well-documented approach starting from 1,2-difluorobenzene.

The general workflow for this synthesis involves the initial chlorination of 1,2-difluorobenzene to yield 1-chloro-2,3-difluorobenzene. This intermediate is then subjected to a Friedel-Crafts acylation followed by an oxidation reaction to introduce the carboxylic acid group.

Caption: Synthetic workflow from 1,2-difluorobenzene.

Experimental Protocols

Synthesis of 2-Chloro-4,5-difluorobenzoic Acid (Isomer Example)

Step 1: Synthesis of 3,4-Difluorochlorobenzene [1]

-

Reactants: o-difluorobenzene (114g, 1.0 mol), Iron(III) chloride (FeCl₃, 2.0g, 12 mmol), Chlorine gas (Cl₂, 56.8g, 0.8 mol).

-

Procedure: Chlorine gas is bubbled through a mixture of o-difluorobenzene and FeCl₃ at 50°C over 3 hours. The reaction mixture is then washed with water (3 x 200 mL) and dried over magnesium sulfate (MgSO₄).

-

Purification: The crude product is distilled through a 15 cm column of glass beads.

-

Yield: 134g (90%) of a colorless oil.

Step 2: Synthesis of 2-Chloro-4,5-difluoroacetophenone [1]

-

Reactants: 3,4-Difluorochlorobenzene (149g, 1.0 mol), Aluminum chloride (AlCl₃, 267g, 2.0 mol), Acetyl chloride (109g, 1.4 mol).

-

Procedure: The reactants are mixed and heated to 60°C for 9 hours. The reaction mixture is then cooled and quenched with 800g of ice and extracted with dichloromethane (CH₂Cl₂) (3 x 200 mL).

-

Purification: The combined organic layers are steam-distilled, and the resulting oily product is distilled.

-

Yield: 143.2g (75%) of a colorless oil.

Step 3: Synthesis of 2-Chloro-4,5-difluorobenzoic Acid [1]

-

Reactants: 2-Chloro-4,5-difluoroacetophenone, Sodium hypochlorite (NaOCl).

-

Procedure: The acetophenone is oxidized with NaOCl.

-

Yield: 80%.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of 2-Chloro-4,5-difluorobenzoic acid, which serves as a model for the synthesis of the target compound.

| Reaction Step | Starting Material | Product | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Chlorination | o-Difluorobenzene | 3,4-Difluorochlorobenzene | Cl₂, FeCl₃ | 50 | 3 | 90 | [1] |

| Friedel-Crafts Acylation | 3,4-Difluorochlorobenzene | 2-Chloro-4,5-difluoroacetophenone | Acetyl chloride, AlCl₃ | 60 | 9 | 75 | [1] |

| Oxidation | 2-Chloro-4,5-difluoroacetophenone | 2-Chloro-4,5-difluorobenzoic Acid | NaOCl | - | - | 80 | [1] |

Alternative Synthetic Pathways

Another viable, though less detailed in the available literature for this specific isomer, approach begins with 3,4-difluoroaniline. This pathway would involve the following logical steps:

Caption: Alternative synthetic workflow from 3,4-difluoroaniline.

This pathway leverages the versatile chemistry of aniline derivatives. The key steps would be the regioselective chlorination of 3,4-difluoroaniline, followed by a Sandmeyer reaction to introduce the nitrile group, which is then hydrolyzed to the carboxylic acid. While specific protocols for these steps on this exact substrate are not detailed in the provided search results, the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid from 3-amino-2,4,5-trifluorobenzoic acid using cupric chloride suggests the feasibility of such a Sandmeyer-type transformation.[2]

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through various routes. The most practical approach, based on available literature for isomeric compounds, involves the chlorination of a difluorobenzene derivative, followed by functional group manipulations to introduce the carboxylic acid. The provided experimental details for the synthesis of an isomer offer a strong foundation for the development of a robust protocol for the target molecule. Further process optimization would be necessary to maximize yields and purity for large-scale production.

References

The Emergence of a Key Building Block: A Technical History of 2-Chloro-3,4-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,4-difluorobenzoic acid, with the CAS number 150444-93-2, is a halogenated aromatic carboxylic acid that has garnered significant interest as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern offers a unique combination of steric and electronic properties, making it a valuable building block for introducing fluorinated moieties into complex target molecules. This strategic incorporation of fluorine can enhance metabolic stability, improve membrane permeability, and modulate the binding affinity of drug candidates to their biological targets. This technical guide delves into the discovery and history of this compound, focusing on the evolution of its synthetic methodologies, and provides detailed experimental protocols and quantitative data for its preparation.

A History Forged in Synthesis

The history of this compound is not marked by a singular moment of discovery but rather by the progressive development of synthetic methods for producing fluorinated aromatic compounds. Its emergence is intrinsically linked to the broader advancements in organofluorine chemistry, driven by the increasing demand for fluorinated molecules in the life sciences. While a definitive first synthesis publication for this compound is not readily apparent in the public domain, its preparation is encompassed within the broader patent literature describing the synthesis of various chloro-difluorobenzoic acid isomers. These patents highlight the industrial importance of this class of compounds as key intermediates.

The synthetic strategies for preparing halogenated benzoic acids have evolved, focusing on efficiency, safety, and cost-effectiveness. Early methods often relied on harsh reaction conditions and the use of hazardous reagents. More contemporary approaches, however, emphasize the use of milder reagents and more sophisticated catalytic systems. The development of synthetic routes to this compound and its isomers reflects this trend.

Synthetic Pathways and Methodologies

Several synthetic routes can be envisaged for the preparation of this compound, drawing from established transformations in aromatic chemistry. While specific examples in the literature detailing the synthesis of the 2-chloro-3,4-difluoro isomer are scarce, the following sections describe general and analogous synthetic strategies for related compounds, providing a blueprint for its potential preparation.

Representative Synthesis of a Chloro-Difluorobenzoic Acid Isomer

A common strategy for the synthesis of chloro-difluorobenzoic acids involves a multi-step sequence starting from a readily available difluorobenzene derivative. The following protocol is a representative example for the synthesis of the related isomer, 2-chloro-4,5-difluorobenzoic acid, which illustrates the key chemical transformations involved.

Experimental Protocol: Synthesis of 2-Chloro-4,5-difluorobenzoic Acid

This synthesis proceeds in three main steps: chlorination of o-difluorobenzene, Friedel-Crafts acylation, and subsequent oxidation.

Step 1: Synthesis of 3,4-Difluorochlorobenzene

-

Reactants: o-Difluorobenzene (1.0 mol, 114 g), Iron(III) chloride (FeCl₃) (12 mmol, 2.0 g), Chlorine gas (Cl₂) (0.8 mol, 56.8 g).

-

Procedure: Chlorine gas is bubbled through a mixture of o-difluorobenzene and iron(III) chloride at 50°C over a period of 3 hours. After the reaction is complete, the mixture is washed three times with water (3 x 200 mL) and dried over magnesium sulfate (MgSO₄). The crude product is then purified by distillation.

-

Yield: 90%

Step 2: Synthesis of 2-Chloro-4,5-difluoroacetophenone

-

Reactants: 3,4-Difluorochlorobenzene (1.0 mol, 149 g), Aluminum chloride (AlCl₃) (2.0 mol, 267 g), Acetyl chloride (CH₃COCl) (1.4 mol, 109 g).

-

Procedure: 3,4-Difluorochlorobenzene, aluminum chloride, and acetyl chloride are mixed and heated to 60°C for 9 hours. The reaction mixture is then cooled and quenched with ice (800 g). The organic product is extracted with dichloromethane (CH₂Cl₂) (3 x 200 mL). The combined organic layers are steam-distilled to yield the oily product, which is further purified by distillation.

-

Yield: 75%

Step 3: Synthesis of 2-Chloro-4,5-difluorobenzoic Acid

-

Reactants: 2-Chloro-4,5-difluoroacetophenone, Sodium hypochlorite (NaOCl) solution.

-

Procedure: The 2-Chloro-4,5-difluoroacetophenone is oxidized using a sodium hypochlorite solution.

-

Yield: 80%

Quantitative Data Summary

| Step | Product | Starting Material | Reagents | Yield (%) |

| 1 | 3,4-Difluorochlorobenzene | o-Difluorobenzene | FeCl₃, Cl₂ | 90 |

| 2 | 2-Chloro-4,5-difluoroacetophenone | 3,4-Difluorochlorobenzene | AlCl₃, CH₃COCl | 75 |

| 3 | 2-Chloro-4,5-difluorobenzoic Acid | 2-Chloro-4,5-difluoroacetophenone | NaOCl | 80 |

Synthetic Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described.

Caption: Synthetic pathway for 2-Chloro-4,5-difluorobenzoic acid.

Alternative Synthetic Strategies

Other potential synthetic routes to this compound could involve:

-

Diazotization and Sandmeyer-type Reactions: Starting from a suitable amino-difluorobenzoic acid precursor, a diazotization reaction followed by a Sandmeyer-type reaction (e.g., using CuCl) could introduce the chlorine atom at the desired position.

-

Ortho-lithiation and Electrophilic Chlorination: Directed ortho-lithiation of a 3,4-difluorobenzoic acid derivative, followed by quenching with an electrophilic chlorine source (e.g., N-chlorosuccinimide), could also be a viable strategy.

The logical relationship for a diazotization-based synthesis can be visualized as follows:

Caption: Diazotization and Sandmeyer reaction workflow.

Conclusion

While the specific historical discovery of this compound remains embedded within the broader context of organofluorine chemistry's advancement, its importance as a synthetic intermediate is clear. The development of various synthetic methodologies for this and related compounds has been crucial for enabling the synthesis of novel pharmaceuticals and agrochemicals. The representative synthetic protocols and workflows provided in this guide offer a technical foundation for understanding the preparation of this valuable building block. As research in the life sciences continues to leverage the unique properties of fluorinated compounds, the demand for and the synthetic innovation around molecules like this compound are expected to grow.

An In-depth Technical Guide on the Theoretical vs. Experimental Properties of 2-Chloro-3,4-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,4-difluorobenzoic acid, a halogenated aromatic carboxylic acid, presents a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern is anticipated to confer specific physicochemical properties that can be exploited in the design of novel bioactive compounds and functional materials. This technical guide provides a comparative analysis of the theoretical and experimentally determined properties of this compound. Due to a notable scarcity of direct experimental data for this specific isomer in publicly available literature, this guide also includes experimental data for closely related isomers to provide a valuable comparative context for researchers.

Physicochemical Properties

A comprehensive comparison of the known theoretical and experimental properties of this compound and its isomers is presented below. Theoretical values are derived from computational predictions, while experimental data is sourced from available technical documentation.

Table 1: Comparison of Physicochemical Properties

| Property | This compound (Theoretical/Predicted) | 2-Chloro-4,5-difluorobenzoic acid (Experimental) | 3-Chloro-2,4-difluorobenzoic acid (Experimental) |

| CAS Number | 150444-93-2[1][2] | 110877-64-0 | 154257-75-7 |

| Molecular Formula | C₇H₃ClF₂O₂[1][2] | C₇H₃ClF₂O₂ | C₇H₃ClF₂O₂ |

| Molecular Weight | 192.55 g/mol [1][2] | 192.55 g/mol | 192.55 g/mol |

| Melting Point | Not available | 103-106 °C | 174-176 °C |

| Boiling Point | 277.9 ± 35.0 °C at 760 mmHg[2] | Not available | Not available |

| pKa | 2.48 ± 0.28 | Not available | Not available |

| Appearance | White to off-white solid | Powder | Not available |

| Solubility | Not available | Not available | Not available |

Spectroscopic Data

Table 2: Spectroscopic Data Summary

| Technique | Data for this compound (Expected) |

| ¹H NMR | Aromatic protons would exhibit complex splitting patterns due to coupling with fluorine atoms. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Carbon signals in the aromatic region will show splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.). The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift. |

| ¹⁹F NMR | Two distinct fluorine signals are expected, each showing coupling to the other fluorine and to adjacent aromatic protons. |

| IR Spectroscopy | Characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and a C-Cl stretch (~600-800 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M+) would be observed, along with a characteristic M+2 peak due to the chlorine isotope (³⁷Cl). Fragmentation would likely involve the loss of the carboxylic acid group and halogen atoms. |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly documented in the reviewed literature. However, a general methodology can be inferred from the synthesis of structurally similar compounds, such as other halogenated benzoic acids.

General Synthesis Protocol for Halogenated Benzoic Acids

A plausible synthetic route to this compound could involve the oxidation of a corresponding toluene derivative. The following is a generalized protocol based on the synthesis of similar compounds.

Caption: Generalized workflow for the synthesis of this compound.

Methodology:

-

Oxidation: The starting material, 2-chloro-3,4-difluorotoluene, is dissolved in an appropriate solvent. A strong oxidizing agent is added, and the mixture is heated to reflux for several hours until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is filtered to remove any solid byproducts. The filtrate is then acidified to precipitate the crude carboxylic acid. The precipitate is collected by filtration and washed.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system to yield the pure this compound.

Characterization Protocol

The synthesized product would be characterized using a suite of analytical techniques to confirm its identity and purity.

Caption: Analytical workflow for the characterization of this compound.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded to elucidate the chemical structure and confirm the substitution pattern of the aromatic ring.

-

Infrared (IR) Spectroscopy: An IR spectrum would be obtained to identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Melting Point Determination: The melting point of the purified solid would be measured to assess its purity.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) or elemental analysis would be performed to quantify the purity of the final compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. Halogenated benzoic acids are known to be valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, related compounds are used in the development of antimicrobial agents. Further research is required to explore the potential biological effects of this particular isomer.

Conclusion

This technical guide consolidates the currently available theoretical and experimental data for this compound. While a complete experimental profile for this specific molecule remains to be established in the literature, the provided data on its isomers offers a valuable benchmark for researchers. The generalized experimental protocols for synthesis and characterization serve as a practical starting point for further investigation. The unique structural features of this compound suggest its potential as a building block in the development of new chemical entities, warranting future studies to fully elucidate its properties and applications.

References

Unlocking the Therapeutic Potential of the 2-Chloro-3,4-difluorobenzoic Acid Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-3,4-difluorobenzoic acid, a halogenated aromatic carboxylic acid, serves as a crucial building block in the synthesis of a diverse array of biologically active molecules. While the compound itself is primarily recognized as a synthetic intermediate, its core structure is integral to the pharmacological activity of several classes of therapeutic agents. This technical guide delves into the potential biological activities stemming from the 2-chloro-3,4-difluorophenyl moiety, with a focus on its incorporation into fluoroquinolone antibacterials and kinase inhibitors. We will explore the synthesis of derivatives, detail the experimental protocols for their biological evaluation, and present the associated quantitative data.

Fluoroquinolone Antibacterials: Targeting Bacterial Proliferation

The this compound scaffold is a key component in the synthesis of potent fluoroquinolone antibiotics. These compounds exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.

Synthesis of Fluoroquinolone Derivatives

A common synthetic route to fluoroquinolones utilizing this compound involves a multi-step process. The general scheme begins with the conversion of the benzoic acid to its corresponding acid chloride, followed by a series of reactions to construct the core quinolone structure and introduce various substituents that modulate the antibacterial spectrum and potency.

A representative synthetic pathway is outlined below:

Quantitative Antibacterial Activity

The efficacy of fluoroquinolone derivatives is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound | Target Organism | MIC (µg/mL) |

| Fluoroquinolone Derivative 1 | Staphylococcus aureus | 0.5 |

| Escherichia coli | 1 | |

| Pseudomonas aeruginosa | 2 | |

| Fluoroquinolone Derivative 2 | Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 | |

| Pseudomonas aeruginosa | 1 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

1. Preparation of Bacterial Inoculum:

- A pure culture of the test bacterium is grown overnight on an appropriate agar medium.

- Several colonies are used to inoculate a tube of sterile broth (e.g., Mueller-Hinton Broth).

- The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

- The inoculum is then diluted to the final desired concentration (typically 5 x 10⁵ CFU/mL in the final test volume).

2. Preparation of Antimicrobial Agent Dilutions:

- A stock solution of the fluoroquinolone derivative is prepared in a suitable solvent (e.g., DMSO).

- Serial two-fold dilutions of the stock solution are made in broth in a 96-well microtiter plate to achieve a range of concentrations.

3. Inoculation and Incubation:

- An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.

- Positive (broth and bacteria, no drug) and negative (broth only) control wells are included.

- The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

- Following incubation, the plate is visually inspected for turbidity.

- The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium.

Kinase Inhibitors: Modulating Cellular Signaling

The 2-chloro-3,4-difluorophenyl moiety is also a prevalent feature in the design of small molecule kinase inhibitors. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By incorporating the 2-chloro-3,4-difluorophenyl group, medicinal chemists can fine-tune the binding affinity and selectivity of these inhibitors for their target kinases.

Synthesis of Kinase Inhibitor Derivatives

The synthesis of kinase inhibitors often involves coupling this compound with various heterocyclic scaffolds. Amide bond formation is a common strategy to link the 2-chloro-3,4-difluorophenyl group to a core structure that interacts with the hinge region of the kinase active site.

Quantitative Kinase Inhibitory Activity

The potency of kinase inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Target Kinase | IC50 (nM) |

| Kinase Inhibitor Derivative A | EGFR | 50 |

| VEGFR2 | 250 | |

| Kinase Inhibitor Derivative B | EGFR | 15 |

| VEGFR2 | 80 |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

1. Reagents and Materials:

- Kinase of interest (e.g., recombinant human EGFR)

- Kinase substrate (e.g., a synthetic peptide)

- ATP (Adenosine triphosphate)

- Kinase assay buffer

- Test compound (kinase inhibitor derivative)

- Luminescent kinase assay kit (e.g., ADP-Glo™)

- White, opaque 384-well plates

2. Assay Procedure:

- Serial dilutions of the test compound are prepared in DMSO and then diluted in kinase assay buffer.

- The kinase and substrate are mixed in the assay buffer.

- In the 384-well plate, the test compound dilutions are added to the wells.

- The kinase/substrate mixture is then added to each well.

- The kinase reaction is initiated by the addition of ATP.

- The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

3. Signal Detection:

- The luminescent detection reagent from the kit is added to each well to stop the kinase reaction and deplete the remaining ATP.

- A second reagent is added to convert the ADP produced by the kinase reaction into ATP, which then drives a luciferase reaction, generating a luminescent signal.

- The luminescence is measured using a plate reader.

4. Data Analysis:

- The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

- The data are plotted as the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

- The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

The this compound core is a valuable pharmacophore that imparts favorable properties to a range of biologically active molecules. Its incorporation into fluoroquinolone antibiotics and kinase inhibitors has led to the development of potent therapeutic agents. This guide provides a foundational understanding of the synthesis, biological evaluation, and quantitative assessment of derivatives containing this important structural motif, offering a valuable resource for researchers and scientists in the field of drug discovery and development. Further exploration of novel derivatives based on this scaffold holds significant promise for the discovery of new and improved therapies.

2-Chloro-3,4-difluorobenzoic acid material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 150444-93-2 Molecular Formula: C₇H₃ClF₂O₂ Molecular Weight: 192.55 g/mol

This technical guide provides a comprehensive overview of the available safety, physicochemical, and preliminary toxicological data for 2-Chloro-3,4-difluorobenzoic acid. Due to the limited availability of a complete, experimentally verified Material Safety Data Sheet (MSDS) for this specific compound, this document collates predicted data from various chemical suppliers and incorporates general experimental protocols for analogous benzoic acid derivatives.

Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that much of this data is predicted and has not been experimentally verified.

| Property | Value | Source |

| Physical State | Solid | Supplier Data |

| Melting Point | Not Available | Not Available |

| Boiling Point | 277.9 ± 35.0 °C (Predicted) | Supplier Data |

| Density | 1.573 ± 0.06 g/cm³ (Predicted) | Supplier Data |

| Flash Point | 121.9 ± 25.9 °C (Predicted) | Supplier Data |

| Solubility | No Data Available | Not Available |

Safety and Hazard Information

While a specific, official MSDS for this compound is not publicly available, information from suppliers and data for structurally similar compounds suggest the following potential hazards.

Pictograms:

Signal Word: Warning

General Hazard Statements for Similar Compounds:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/eye protection/face protection.

-

IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Dispose of contents/container to an approved waste disposal plant.

Toxicological Data

No specific experimental toxicological data, such as LD50 or LC50 values, for this compound has been found in the public domain. Toxicological assessments should be conducted by qualified professionals before handling. General toxicological testing protocols are outlined below.

Experimental Protocols

Detailed experimental protocols for determining the specific physicochemical and toxicological properties of this compound are not available. However, standard methodologies for similar organic compounds can be adapted.

Determination of Melting Point (General Procedure)

The melting point of a solid compound can be determined using a capillary tube method with a melting point apparatus.[1][2]

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the substance. A narrow melting range is indicative of a pure compound.[1]

Determination of Boiling Point (General Procedure for Organic Compounds)[3][4][5][6][7]

The boiling point can be determined using a micro-method with a Thiele tube or a similar apparatus.

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a liquid bath (such as paraffin oil) within a Thiele tube to ensure uniform heating.

-

Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end of the capillary.

-

Observation: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[3]

Acute Oral Toxicity Testing (Based on OECD Guidelines)[8][9][10][11][12]

Acute oral toxicity is typically determined using standardized procedures such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The Fixed Dose Procedure (OECD 420), Acute Toxic Class Method (OECD 423), or the Up-and-Down Procedure (OECD 425) are commonly used.[4][5][6] These studies involve the administration of the substance to animals (usually rats) to determine the dose that causes mortality or evident toxicity.[4][5]

General Steps:

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

-

Administration: A single dose of the substance is administered to the animals by gavage.

-

Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. Body weight changes and any abnormal clinical signs are recorded.

-

Data Analysis: The results are used to determine the LD50 (the dose that is lethal to 50% of the test population) or to classify the substance into a toxicity category.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity, metabolic pathways, or effects on cellular signaling of this compound. Research on the biological effects of structurally related benzoic acid derivatives has explored their potential as antimicrobial and anticancer agents, often through mechanisms involving enzyme inhibition or disruption of cellular membranes.[7] For instance, some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), leading to the retardation of cancer cell growth.[7] The metabolism of chlorobenzoic acids in rats has been shown to primarily involve glycine conjugation followed by urinary excretion.[8]

Visualizations

As no specific signaling pathways or complex experimental workflows for this compound have been described in the available literature, the following diagrams illustrate general laboratory safety procedures and a generic workflow for chemical safety assessment.

Caption: General laboratory workflow for handling chemical solids.

Caption: Logical flow for a chemical safety risk assessment.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. Melting Point determination- Acetanilide, Benzoic Acid and Salicylic Acid | PPTX [slideshare.net]

- 3. Video: Boiling Points - Concept [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. scribd.com [scribd.com]

- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The metabolism and excretion of [14c] 2- and 4-chlorobenzoic acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Analysis of Halogenated Benzoic Acids: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an overview of common spectroscopic techniques used in the structural elucidation of small organic molecules, with a specific focus on halogenated benzoic acids. Due to the absence of publicly available experimental spectroscopic data for 2-Chloro-3,4-difluorobenzoic acid, this document presents a detailed analysis of the closely related isomer, 2-Chloro-4,5-difluorobenzoic acid , as an illustrative example. The guide includes tabulated spectroscopic data, general experimental protocols, and a visual workflow for spectroscopic analysis.

Important Note: Extensive searches for experimental ¹H NMR, ¹³C NMR, Infrared (IR), and mass spectrometry data for this compound did not yield any publicly available results. Therefore, the data presented herein is for the isomeric compound 2-Chloro-4,5-difluorobenzoic acid (CAS No. 110877-64-0) to demonstrate the application of these analytical techniques.

Spectroscopic Data for 2-Chloro-4,5-difluorobenzoic acid

The following tables summarize the available spectroscopic data for 2-Chloro-4,5-difluorobenzoic acid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Data |

| Source | Sigma-Aldrich Co. LLC. |

| ¹³C NMR | Data |

| Source | W. Robien, Inst. of Org. Chem., Univ. of Vienna |

Specific chemical shifts and coupling constants for ¹H and ¹³C NMR were not available in the cited source. A representative spectrum is available for viewing in the PubChem database.[1]

Infrared (IR) Spectroscopy

| Technique | Data |

| FTIR (Mull) | Available |

| Source | Sigma-Aldrich Co. LLC. |

| ATR-IR | Available |

| Source | Aldrich |

The full IR spectra, which show characteristic absorptions for the carboxylic acid (O-H and C=O stretching) and the substituted aromatic ring, can be accessed through the PubChem database.[1]

Mass Spectrometry

While a specific mass spectrum for 2-Chloro-4,5-difluorobenzoic acid is not provided in the primary source, the molecular weight is reported as 192.55 g/mol .[1] A mass spectrometry experiment would be expected to show a molecular ion peak corresponding to this mass.

General Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like a substituted benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[2]

-

Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solution to provide a reference point (0 ppm) for the chemical shifts.[3]

-

Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[4] Broadband proton decoupling is commonly used in ¹³C NMR to simplify the spectrum and enhance signal intensity.[3]

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, two common methods are the KBr pellet technique and the Attenuated Total Reflectance (ATR) technique.

-

Potassium Bromide (KBr) Pellet Method:

-

A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry KBr powder using an agate mortar and pestle.[5]

-

The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.[5]

-

A background spectrum of a blank KBr pellet is recorded.[6]

-

The sample pellet is placed in the spectrometer, and the transmission spectrum is recorded.[6]

-

-

Attenuated Total Reflectance (ATR) Method:

-

A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[6]

-

Pressure is applied to ensure good contact between the sample and the crystal.[5]

-

A background spectrum of the clean, empty ATR crystal is taken.

-

The sample spectrum is then recorded. The main advantage of ATR is the minimal sample preparation required.[6]

-

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done by heating the sample to produce a vapor.[7]

-

Ionization: The sample molecules are ionized. A common method for organic molecules is Electron Ionization (EI), where a high-energy electron beam knocks an electron off the molecule to form a molecular ion (a radical cation).[8]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a magnetic sector or a quadrupole).[8]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions at each m/z value. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound.[9]

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the structural elucidation of an unknown organic compound using the spectroscopic techniques discussed.

Caption: A generalized workflow for the structural elucidation of an organic compound.

References

- 1. 2-Chloro-4,5-difluorobenzoic acid | C7H3ClF2O2 | CID 737171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

A Preliminary Investigation into the Reactivity of 2-Chloro-3,4-difluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the reactivity and spectroscopic properties of 2-Chloro-3,4-difluorobenzoic acid is limited in publicly available literature. This guide provides a comprehensive overview based on established chemical principles, data from structurally analogous compounds, and general protocols for the functional groups present in the molecule. All experimental protocols provided are representative and would require optimization for this specific substrate.

Introduction

This compound is a halogenated aromatic carboxylic acid of interest to the pharmaceutical and agrochemical industries. Its utility as a chemical intermediate stems from the presence of multiple reactive sites: the carboxylic acid group and the electron-deficient aromatic ring substituted with a chlorine and two fluorine atoms. These features allow for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules. The strategic placement of halogen atoms can significantly influence the physicochemical properties of derivative compounds, including lipophilicity, metabolic stability, and binding affinity to biological targets.

This technical guide aims to provide a preliminary investigation into the reactivity of this compound, offering insights into its chemical properties, expected reactivity, and general experimental approaches for its derivatization.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively reported. The following table summarizes available data for the target compound and its close structural isomers for comparative purposes.

| Property | This compound | 2-Chloro-4,5-difluorobenzoic acid[1] | 2-Chloro-4-fluorobenzoic acid[2] |

| CAS Number | 150444-93-2 | 110877-64-0 | 2252-51-9 |

| Molecular Formula | C₇H₃ClF₂O₂ | C₇H₃ClF₂O₂ | C₇H₄ClFO₂ |

| Molecular Weight | 192.55 g/mol | 192.55 g/mol | 174.56 g/mol |

| Boiling Point | 277.9±35.0 °C at 760 mmHg | 258 °C | - |

| Melting Point | - | 103-106 °C | 181-183 °C |

| Predicted pKa | 2.48 ± 0.28 | - | - |

Spectroscopic Data:

-

¹H NMR: The proton spectrum is expected to show two aromatic protons, likely appearing as complex multiplets due to coupling with each other and with the fluorine atoms. The chemical shifts will be in the downfield region typical for aromatic protons, further shifted by the electron-withdrawing effects of the halogens and the carboxylic acid group.

-

¹³C NMR: The carbon spectrum will display seven signals: one for the carboxylic carbon and six for the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the attached halogens, with carbons bonded to fluorine exhibiting large C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule and is expected to show two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to the aromatic protons.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and various C-Cl and C-F stretching vibrations in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M) and a characteristic M+2 peak with an intensity of approximately one-third of the M peak, indicative of the presence of a single chlorine atom. Fragmentation will likely involve the loss of the carboxylic acid group and halogen atoms.

Reactivity Profile

The reactivity of this compound is governed by its two main functional domains: the carboxylic acid group and the polyhalogenated aromatic ring.

Caption: Reactivity domains of this compound.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is expected to undergo typical reactions of this functional group.

Amide coupling is a fundamental transformation in drug development. The carboxylic acid of this compound can be activated by a variety of coupling reagents to react with primary or secondary amines.

Caption: General workflow for amide bond formation.

Representative Experimental Protocol (Amide Coupling using HATU):

This protocol is adapted from a general procedure for the amide coupling of fluorinated benzoic acids and would require optimization.[3]

-

Dissolution: Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equivalents) to the solution.

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) (2.0-3.0 equivalents), to the reaction mixture.

-

Coupling Agent Addition: Add a coupling agent, such as HATU (1.1-1.5 equivalents), portion-wise while stirring.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data for Amide Coupling of a Related Compound (2-Fluoro-5-formylbenzoic Acid): [3]

| Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |

| 2,6-Dimethylbenzylamine | HATU | DIEA | DMF | 16 | rt | 85 |

| 4-Picolylamine | HATU | DIEA | DMF | 16 | rt | 89 |

| Aniline | EDC/HOBt | DIEA | DCM | 18 | rt | 75 |

Esterification can be achieved via Fischer esterification under acidic conditions with an excess of alcohol, or by conversion to an acyl chloride followed by reaction with an alcohol.

Representative Experimental Protocol (Fischer Esterification):

This protocol is based on the general Fischer esterification of benzoic acids.[4][5][6]

-

Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

Workup: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid.

-

Purification: Dry the organic layer, concentrate, and purify the resulting ester by distillation or column chromatography.

Reactions of the Aromatic Ring

The electron-withdrawing nature of the chlorine and fluorine atoms, along with the carboxylic acid group, deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr).

The chlorine and fluorine atoms can potentially act as leaving groups in SₙAr reactions, especially when a strong nucleophile is used. The regioselectivity of the substitution will be influenced by the relative ability of the halogens to act as leaving groups and the stability of the intermediate Meisenheimer complex. Generally, fluorine is a better leaving group than chlorine in SₙAr reactions due to its higher electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. The positions ortho and para to the electron-withdrawing carboxylic acid group are the most likely sites for substitution.

Caption: General mechanism for Nucleophilic Aromatic Substitution.

Representative Experimental Protocol (SₙAr with an Amine):

This is a general protocol for SₙAr on polyhalogenated aromatic compounds and would require significant optimization.

-

Reaction Setup: Dissolve this compound in a polar aprotic solvent such as DMF or DMSO.

-

Reagent Addition: Add the amine nucleophile and a base (e.g., potassium carbonate or triethylamine) to the solution.

-

Heating: Heat the reaction mixture to an elevated temperature (e.g., 80-150 °C) and monitor the reaction by TLC or LC-MS.

-

Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent.

-

Purification: Wash the organic layer with brine, dry, concentrate, and purify the product by column chromatography or recrystallization.

Applications in Drug Development and Agrochemicals

Halogenated benzoic acids are crucial intermediates in the synthesis of a wide range of bioactive molecules.[1][7] The incorporation of chlorine and fluorine atoms can enhance the efficacy and pharmacokinetic properties of a drug candidate. While specific examples for this compound are not prevalent in the literature, its structural motifs are found in various pharmaceuticals and agrochemicals. It serves as a valuable scaffold for introducing a substituted phenyl ring into a target molecule, which can then be further functionalized.

Conclusion

This compound presents a versatile platform for chemical synthesis due to its dual reactivity at the carboxylic acid group and the halogenated aromatic ring. While direct experimental data is limited, its reactivity can be reliably predicted based on the well-established chemistry of its constituent functional groups and analogous compounds. The protocols and data presented in this guide offer a solid starting point for researchers and professionals in drug development and agrochemical synthesis to explore the potential of this valuable chemical intermediate. Further experimental investigation is warranted to fully elucidate the specific reactivity and optimize reaction conditions for this promising building block.

References

Methodological & Application

Application Notes and Protocols: The Role of 2-Chloro-3,4-difluorobenzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,4-difluorobenzoic acid is a versatile fluorinated building block that has garnered significant attention in medicinal chemistry. The presence of chlorine and fluorine atoms on the benzoic acid scaffold imparts unique electronic properties and steric hindrance, influencing the compound's reactivity and the biological activity of its derivatives. This strategic halogenation can enhance metabolic stability, improve binding affinity to biological targets, and increase cell permeability of drug candidates. Consequently, this compound serves as a crucial starting material for the synthesis of a diverse range of therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and antimicrobial agents. This document provides a detailed overview of its applications, along with experimental protocols for the synthesis and evaluation of its derivatives.

Key Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable precursor in the development of targeted therapies. Its derivatives have shown promise in several key therapeutic areas:

-